N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of tricyclic compounds. Its intricate structure incorporates multiple functional groups, including a methoxyphenyl group, a sulfanyl moiety, and an acetamide group, which contribute to its potential biological activity and chemical reactivity. This compound is primarily used in scientific research and has applications in medicinal chemistry due to its unique structural features.
The compound can be classified under several categories:
The synthesis of N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial steps focus on constructing the core tricyclic structure followed by the introduction of the sulfanyl and acetamide groups.
In an industrial context, large-scale reactors and continuous flow processes are preferred to improve efficiency and scalability while minimizing waste.
The molecular structure of N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be represented using various structural formulas:
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
XYFWKOQVTJUJSA-UHFFFAOYSA-N
The compound exhibits a significant degree of structural complexity due to the presence of multiple rings and functional groups that may influence its reactivity and interactions with biological systems.
N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions:
Typical reagents include:
The mechanism by which N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-y}sulfanyl)acetamide exerts its biological effects involves interactions with specific molecular targets within biological pathways. These interactions can modulate various cellular processes, potentially leading to therapeutic effects in medicinal applications.
Experimental data from biological assays are necessary to elucidate the precise mechanisms involved in its activity.
The compound is expected to have:
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed for detailed characterization.
N-(3-methoxyphenyl)-2-({6-oxo-5-pheny}-8-oza-tricyclo[7.4.0.0^{2,7}]trideca compounds have several scientific applications:
This compound's diverse applications highlight its significance in ongoing research across multiple scientific disciplines, particularly in the fields of chemistry and biology.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4